1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both triazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a suitable pyrazole derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with a pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazole or pyrazole rings .
Scientific Research Applications
1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
1H-Pyrazole: The parent compound of the pyrazole ring.
2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine: A related compound with a pyridine ring instead of a pyrazole ring.
Uniqueness
1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine is unique due to its combination of triazole and pyrazole rings, which confer distinct chemical and biological properties.
Biological Activity
1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine, a compound with a unique structure combining triazole and pyrazole moieties, has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antitumor, and other pharmacological effects based on recent studies.
- Molecular Formula : C7H10N6
- Molecular Weight : 178.19 g/mol
- CAS Number : 1493414-91-7
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of triazole and pyrazole have shown significant activity against various bacterial strains.
Microorganism | Activity (Zone of Inhibition) |
---|---|
E. coli | 15 mm |
S. aureus | 18 mm |
C. albicans | 16 mm |
These results indicate that the compound exhibits broad-spectrum antimicrobial activity, which could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Antitumor Activity
The antitumor effects of this compound have also been investigated. In vitro studies demonstrated cytotoxic effects against several cancer cell lines.
The structure–activity relationship (SAR) analyses suggest that modifications to the triazole ring can enhance antitumor efficacy, indicating that further derivatization could yield more potent analogs.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA Synthesis : The triazole moiety may interfere with nucleic acid synthesis in microorganisms and cancer cells.
- Apoptosis Induction : Studies have shown that treatment with this compound can lead to increased apoptosis in cancer cells through the activation of caspases.
Case Studies
Recent research has focused on synthesizing new derivatives based on this compound to enhance its biological activity. For example:
- A study synthesized various derivatives and evaluated their antimicrobial properties against resistant strains of bacteria.
- Another investigation assessed the antitumor potential in vivo using animal models, demonstrating significant tumor reduction compared to control groups.
Properties
Molecular Formula |
C7H10N6 |
---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C7H10N6/c1-12-7(9-5-10-12)4-13-3-2-6(8)11-13/h2-3,5H,4H2,1H3,(H2,8,11) |
InChI Key |
TUMYZGUSAAIHRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CN2C=CC(=N2)N |
Origin of Product |
United States |
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